Chlorosyl

Übersicht

Beschreibung

Hypochlorous acid is an inorganic compound with the chemical formula HOCl. It is a weak acid that forms when chlorine gas dissolves in water. Hypochlorous acid is known for its potent disinfectant properties and is widely used in various applications, including water treatment, wound care, and sanitization. It exists as a colorless liquid with a distinct chlorine-like odor and is highly effective against bacteria, viruses, and fungi .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hypochlorige Säure kann auf verschiedene Weise synthetisiert werden:

- Chlorgas reagiert mit Wasser zu Hypochloriger Säure und Salzsäure:

Hydrolyse von Chlorgas: Cl2+H2O→HOCl+HCl

Die Elektrolyse einer Natriumchloridlösung erzeugt Chlorgas, das dann mit Wasser zu Hypochloriger Säure reagiert:Elektrolyse von Salzlösung: 2Cl−+2H2O→Cl2+2OH−+H2

Cl2+H2O→HOCl+HCl

Hypochloritionen reagieren mit Wasserstoffionen zu Hypochloriger Säure:Versäuerung von Hypochlorit: OCl−+H+→HOCl

Industrielle Produktionsverfahren: Die industrielle Produktion von Hypochloriger Säure erfolgt in der Regel durch Elektrolyse von Sole (Natriumchloridlösung). Dieses Verfahren wird aufgrund seiner Effizienz und Skalierbarkeit bevorzugt. Der Prozess beinhaltet das Leiten eines elektrischen Stroms durch die Solelösung, was zur Bildung von Chlorgas führt, das sich dann in Wasser löst und Hypochlorige Säure erzeugt {_svg_3}.

Analyse Chemischer Reaktionen

Hypochlorige Säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Hypochlorige Säure ist ein starkes Oxidationsmittel und kann eine Vielzahl organischer und anorganischer Verbindungen oxidieren. Sie kann beispielsweise Sulfhydrylgruppen in Proteinen oxidieren, was zur Bildung von Disulfidbrücken führt.

Reduktion: In Gegenwart von Reduktionsmitteln kann Hypochlorige Säure zu Chloridionen reduziert werden.

Substitution: Hypochlorige Säure kann mit Ammoniak zu Chloraminen reagieren, die ebenfalls als Desinfektionsmittel verwendet werden.

Häufige Reagenzien und Bedingungen:

Oxidationsreaktionen: Hypochlorige Säure reagiert unter milden Bedingungen mit Aminosäuren, insbesondere mit solchen, die Sulfhydrylgruppen enthalten.

Reduktionsreaktionen: Reduktionsmittel wie Natriumthiosulfat können Hypochlorige Säure zu Chloridionen reduzieren.

Substitutionsreaktionen: Hypochlorige Säure reagiert in wässrigen Lösungen mit Ammoniak zu Chloraminen.

Wichtigste gebildete Produkte:

Oxidation: Disulfidbrücken in Proteinen.

Reduktion: Chloridionen.

Substitution: Chloramine

Wissenschaftliche Forschungsanwendungen

Hypochlorige Säure hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Oxidationsmittel in verschiedenen chemischen Reaktionen und als Desinfektionsmittel in Laboreinstellungen eingesetzt.

Biologie: Spielt eine wichtige Rolle in der Immunantwort, wo sie von weißen Blutkörperchen zur Abtötung von Krankheitserregern produziert wird.

Medizin: Wird in Wundversorgungsprodukten aufgrund ihrer antimikrobiellen Eigenschaften und in der Dermatologie zur Behandlung von Hauterkrankungen wie atopischer Dermatitis und Psoriasis eingesetzt.

Industrie: Wird in Wasseraufbereitungsanlagen zur Desinfektion und in der Lebensmittelindustrie zur Desinfektion von Oberflächen und Geräten eingesetzt

5. Wirkmechanismus

Hypochlorige Säure übt ihre Wirkung vor allem durch ihre starken oxidierenden Eigenschaften aus. Sie kann in die Zellwände von Mikroorganismen eindringen und mit verschiedenen Zellbestandteilen wie Proteinen, Lipiden und Nukleinsäuren reagieren, was zum Zelltod führt. Im Immunsystem wird Hypochlorige Säure vom Enzym Myeloperoxidase in Neutrophilen und Makrophagen produziert, das die Reaktion zwischen Wasserstoffperoxid und Chloridionen katalysiert, um Hypochlorige Säure zu erzeugen. Dieser Prozess ist entscheidend für die Zerstörung von Krankheitserregern während der Immunantwort .

Wirkmechanismus

Hypochlorous acid is often compared with other chlorine-based disinfectants, such as:

Sodium Hypochlorite (NaOCl):

Calcium Hypochlorite (Ca(OCl)_2): Used in water treatment and as a bleaching agent, calcium hypochlorite is more stable than hypochlorous acid but less effective at lower concentrations.

Chlorine Dioxide (ClO_2): A powerful disinfectant used in water treatment, chlorine dioxide is more effective against a broader range of microorganisms but is more expensive and challenging to handle.

Uniqueness of Hypochlorous Acid: Hypochlorous acid is unique due to its balance of strong antimicrobial properties and low toxicity, making it suitable for a wide range of applications, including medical and industrial uses .

Vergleich Mit ähnlichen Verbindungen

Hypochlorige Säure wird oft mit anderen chlorbasierten Desinfektionsmitteln verglichen, wie z. B.:

Natriumhypochlorit (NaOCl):

Calciumhypochlorit (Ca(OCl)2): Wird in der Wasseraufbereitung und als Bleichmittel eingesetzt, ist Calciumhypochlorit stabiler als Hypochlorige Säure, aber bei niedrigeren Konzentrationen weniger wirksam.

Chlordioxid (ClO_2): Ein starkes Desinfektionsmittel, das in der Wasseraufbereitung eingesetzt wird, ist Chlordioxid wirksamer gegen ein breiteres Spektrum an Mikroorganismen, aber teurer und schwieriger zu handhaben.

Einzigartigkeit der Hypochlorigen Säure: Hypochlorige Säure ist aufgrund ihrer Balance zwischen starken antimikrobiellen Eigenschaften und geringer Toxizität einzigartig, wodurch sie für eine Vielzahl von Anwendungen geeignet ist, darunter medizinische und industrielle Anwendungen {_svg_8} .

Ähnliche Verbindungen:

- Natriumhypochlorit

- Calciumhypochlorit

- Chlordioxid

- Chloramine .

Biologische Aktivität

Chlorosyl, a compound primarily known for its active ingredient chlorhexidine gluconate, is widely utilized in oral care products, particularly mouthwashes. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, effects on oral health, and implications based on diverse research findings.

Overview of this compound

This compound is recognized for its potent antibacterial activity, primarily against a range of gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls, leading to cell lysis and death. This property makes it effective in treating gingivitis and other periodontal diseases.

Antimicrobial Activity

This compound's effectiveness as an antimicrobial agent has been extensively documented. Various studies have assessed its impact on different bacterial strains and oral health metrics.

Inhibition Zones

A study comparing the antimicrobial effects of this compound with other mouth rinses demonstrated significant inhibition zones against Streptococcus mutans, a key contributor to dental caries. The results indicated that this compound produced comparable inhibition zones to other formulations containing chlorhexidine at similar concentrations (Table 1) .

| Mouthwash | Inhibition Zone Diameter (mm) |

|---|---|

| This compound (0.2% CHX) | 20.5 |

| Curasept (0.12% CHX) | 18.0 |

| GUM Paroex (0.12% CHX) | 17.5 |

Clinical Efficacy in Gingivitis

This compound has been shown to significantly reduce gingivitis symptoms when used as an adjunctive treatment. A systematic review encompassing 51 studies with over 5,000 participants found that chlorhexidine mouthrinse reduced the Gingival Index (GI) by an average of 0.21 points after 4 to 6 weeks of use compared to placebo .

Case Study: Long-Term Effects on Gingivitis

In a longitudinal study, patients using chlorhexidine mouthwash experienced sustained improvements in gingival health over six months. The study reported a consistent reduction in plaque accumulation and gingival inflammation, reinforcing the compound's role in periodontal therapy .

Side Effects and Considerations

Despite its benefits, the use of this compound is not without drawbacks. Common side effects include:

- Extrinsic Tooth Staining : Users frequently report increased staining of teeth due to prolonged use .

- Altered Taste Sensation : Some individuals experience changes in taste perception when using chlorhexidine-based products .

- Calculus Formation : There is evidence suggesting that chlorhexidine may contribute to increased calculus deposits over time .

This compound's antibacterial action can be attributed to its cationic bisbiguanide structure, which allows it to bind effectively to negatively charged bacterial cell walls. This binding disrupts membrane integrity and leads to cytoplasmic leakage, ultimately resulting in cell death .

Research Findings on Gut Microbiome Impact

Recent studies have also explored the broader implications of chlorhexidine use beyond oral health. For instance, research indicated that chlorhexidine could alter gut microbiome composition, potentially affecting nutrient absorption and metabolic processes . This finding underscores the importance of considering both local and systemic effects when utilizing antimicrobial agents like this compound.

Eigenschaften

IUPAC Name |

hypochlorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPPOHNGKGFGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

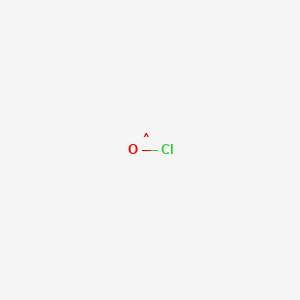

Canonical SMILES |

OCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO, ClHO | |

| Record name | hypochlorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypochlorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036737 | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Found only in aqueous solution; Greenish-yellow liquid; [Merck Index] Very unstable; [Hawley] Decomposes exothermically to HCl and O2; [Ullmann], Solid | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7790-92-3, 14380-61-1 | |

| Record name | Hypochlorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypochlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypochlorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOCHLOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712K4CDC10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.